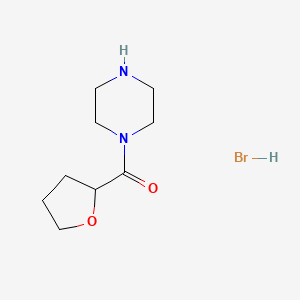

1-(2-Tetrahydrofuroyl)piperazine hydrobromide

Description

Properties

IUPAC Name |

oxolan-2-yl(piperazin-1-yl)methanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.BrH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMDGWNBMNOMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCNCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63590-62-5 | |

| Record name | 1-(2-Tetrahydrofuroyl)piperazine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides insights into its synthesis and analysis, and explores its potential pharmacological relevance.

Chemical Identity and Physical Properties

This compound is the hydrobromide salt of the amide formed between piperazine and tetrahydro-2-furoic acid. The piperazine moiety is a common scaffold in many biologically active compounds, and its combination with the tetrahydrofuroyl group results in a molecule with potential for diverse pharmacological applications, particularly in neuropharmacology.[1] The hydrobromide salt form generally enhances the compound's stability and solubility in aqueous media.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 63590-62-5[1] |

| Molecular Formula | C₉H₁₇BrN₂O₂ |

| IUPAC Name | (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone hydrobromide[2] |

| Synonyms | 1-(Tetrahydrofuran-2-carbonyl)piperazine hydrobromide, N-(2-Tetrahydrofuroyl)piperazine HBr[1][2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 265.15 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 103-107 °C or 152-160 °C | [2][3] |

| Solubility | Soluble in polar solvents, including water. | [1] |

| Boiling Point (Free Base) | 140 °C @ 1.5 mmHg | [4] |

| Density (Free Base) | 1.170 g/mL | [4] |

Note: The discrepancy in the reported melting point may be due to different polymorphic forms or measurement conditions.

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the acylation of piperazine to form the free base, followed by salt formation with hydrobromic acid.

Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)

This protocol is a generalized procedure based on common amidation reactions involving piperazine derivatives.

Materials:

-

Piperazine

-

Tetrahydro-2-furoyl chloride

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Aqueous base solution (e.g., Sodium hydroxide, Potassium carbonate)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve piperazine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. To ensure the reaction of only one nitrogen atom of piperazine, it is common to use an excess of piperazine or a protecting group strategy.

-

Cool the solution in an ice bath.

-

Slowly add a solution of tetrahydro-2-furoyl chloride in the same anhydrous solvent to the cooled piperazine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with an aqueous base solution to neutralize any formed hydrochloric acid and remove unreacted starting materials.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 1-(2-Tetrahydrofuroyl)piperazine as an oil or solid.

Experimental Protocol: Formation and Purification of the Hydrobromide Salt

Materials:

-

Crude 1-(2-Tetrahydrofuroyl)piperazine

-

Hydrobromic acid (aqueous or in a suitable solvent like acetic acid)

-

A suitable solvent for recrystallization (e.g., Isopropanol, Ethanol, or a mixture with a non-polar solvent like diethyl ether or toluene)

Procedure:

-

Dissolve the crude 1-(2-Tetrahydrofuroyl)piperazine in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Slowly add a stoichiometric amount of hydrobromic acid to the solution while stirring. The hydrobromide salt should precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

-

For further purification, recrystallize the crude hydrobromide salt from a suitable solvent system. This typically involves dissolving the solid in a hot solvent and allowing it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide (CAS 63590-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Tetrahydrofuroyl)piperazine hydrobromide, with the CAS registry number 63590-62-5, is a heterocyclic organic compound. It is primarily recognized as a key intermediate in the synthesis of Terazosin, a medication used to treat symptoms of an enlarged prostate (benign prostatic hyperplasia, BPH) and high blood pressure (hypertension). This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its role in pharmaceutical manufacturing. Due to the limited publicly available information on the specific biological activity and mechanism of action of this intermediate, this guide also contextualizes its relevance within the broader class of piperazine derivatives known for their neuropharmacological activities.

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for this compound and its free base.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 63590-62-5 | N/A |

| Molecular Formula | C₉H₁₇BrN₂O₂ | [1] |

| Molecular Weight | 265.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 152-160 °C | [3] |

| Boiling Point | 386.4 °C at 760 mmHg | [3] |

| Flash Point | 187.5 °C | [3] |

| Solubility | Soluble in polar solvents. The hydrobromide salt form enhances solubility. | [2] |

Table 2: Spectral and Computational Data (Free Base: 1-(2-Tetrahydrofuroyl)piperazine, CAS 63074-07-7)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₂ | [4] |

| Molecular Weight | 184.24 g/mol | [5][6] |

| XLogP3-AA | -0.5 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 1 | [8] |

| Exact Mass | 184.121177757 Da | [7] |

| pKa | 8.37 ± 0.10 (Predicted) | [4] |

Experimental Protocols

Synthesis of 1-(2-Tetrahydrofuroyl)piperazine

The synthesis of the free base, 1-(2-Tetrahydrofuroyl)piperazine, can be achieved through the acylation of piperazine with tetrahydro-2-furoic acid or its derivatives. The following protocol is based on established chemical principles for amide bond formation.

Materials:

-

Piperazine

-

Tetrahydro-2-furoyl chloride

-

Anhydrous polar organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Aqueous base solution (e.g., sodium hydroxide, potassium carbonate)

-

Hexamethyldisilazane (HMDS) (alternative for direct coupling)

-

Tetrahydro-furan-2-carboxylic acid (alternative for direct coupling)

Procedure (via Acyl Chloride):

-

In a reaction vessel, dissolve an excess of piperazine in an anhydrous polar organic solvent under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of tetrahydro-2-furoyl chloride in the same solvent to the piperazine solution with vigorous stirring. The use of excess piperazine helps to minimize the formation of the di-substituted byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, wash the reaction mixture with an aqueous base solution to neutralize the formed hydrochloride salt and remove unreacted acyl chloride.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-(2-Tetrahydrofuroyl)piperazine by a suitable method such as column chromatography or distillation under reduced pressure.

Alternative Procedure (Direct Coupling): An alternative method involves the direct coupling of piperazine with tetrahydro-furan-2-carboxylic acid using a coupling agent or by heating with a reagent like HMDS at approximately 110 °C for 8 hours.[5]

Formation of the Hydrobromide Salt

Materials:

-

1-(2-Tetrahydrofuroyl)piperazine (free base)

-

Hydrobromic acid (HBr) solution in a suitable solvent (e.g., isopropanol, ether)

-

Anhydrous solvent (e.g., isopropanol, ethanol)

Procedure:

-

Dissolve the purified 1-(2-Tetrahydrofuroyl)piperazine in a minimal amount of an anhydrous solvent.

-

Slowly add a stoichiometric amount of a hydrobromic acid solution to the stirred solution of the free base.

-

The hydrobromide salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or impurities.

-

Dry the this compound product under vacuum to a constant weight.

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

References

- 1. US5412095A - Terazosin monohydrochloride and processes and intermediate for its production - Google Patents [patents.google.com]

- 2. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]

- 3. CA2143971C - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, details a known synthesis protocol, and presents a visualization of the molecular structure. It is important to note that while the broader class of piperazine derivatives has been studied for its neuropharmacological potential, specific biological signaling pathways involving this compound are not documented in the currently available scientific literature.

Chemical and Physical Properties

This compound is the hydrobromide salt of the parent compound, 1-(2-Tetrahydrofuroyl)piperazine. The free base is a colorless to yellow viscous liquid, while the hydrobromide salt is typically a solid. The salt form is generally preferred in pharmaceutical applications to improve solubility and stability.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for both the free base and the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine.

| Identifier | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | This compound |

| CAS Number | 63074-07-7[2] | 63590-62-5 |

| Molecular Formula | C₉H₁₆N₂O₂[2] | C₉H₁₆N₂O₂ · HBr |

| Molecular Weight | 184.24 g/mol [2] | 265.15 g/mol (calculated) |

| Appearance | Colorless to yellow viscous liquid[3] | Solid |

| Property | Value | Source |

| Melting Point | 103-107 °C (for the hydrobromide salt) | |

| Boiling Point | 120-125 °C at 0.2 mmHg (for the free base) | [4] |

| Water Solubility | Fully miscible (for the free base) | [3] |

Molecular Structure

The molecular structure of 1-(2-Tetrahydrofuroyl)piperazine consists of a piperazine ring acylated at one of the nitrogen atoms with a tetrahydrofuroyl group. The hydrobromide salt is formed by the protonation of the second nitrogen atom of the piperazine ring by hydrobromic acid.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of 1-(2-Tetrahydrofuroyl)piperazine (Free Base)

A common method for the synthesis of the free base involves the acylation of piperazine with a derivative of tetrahydrofuroic acid.[3] A specific protocol is detailed in a US patent, which describes the reaction of N-benzyl-N'-(2-furoyl)piperazine followed by hydrogenation and subsequent reaction to form the tetrahydrofuroyl derivative.[4] An alternative and more direct synthesis is also described:

Reactants:

-

N-(2-furoyl)-N'-benzyl piperazine

-

5% Palladium on carbon catalyst

-

Ethanol

-

Sodium hydroxide

-

Chloroform

-

Thionyl chloride (to prepare tetrahydro-2-furoyl chloride from tetrahydro-2-furoic acid)

-

Piperazine

Procedure:

-

N-(2-furoyl)-N'-benzyl piperazine is hydrogenated in ethanol using a 5% palladium on carbon catalyst. The product, N-(tetrahydro-2-furoyl)piperazine, is obtained by distillation.[4]

-

Alternatively, tetrahydro-2-furoic acid can be reacted with thionyl chloride to produce tetrahydro-2-furoyl chloride.[4]

-

The resulting tetrahydro-2-furoyl chloride is then reacted with piperazine in the presence of a base, such as sodium hydroxide, in a suitable solvent like chloroform.[4] The product is extracted and purified.

Formation of the Hydrobromide Salt

The hydrobromide salt is formed by treating the free base, 1-(2-Tetrahydrofuroyl)piperazine, with hydrobromic acid. A patent describes the conversion of the free base to its hydrobromide salt, which results in a product with a melting point of 152-156 °C.[4]

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature, including journals and patent databases, did not yield any specific information on the biological activity or the signaling pathways directly involving this compound.

However, the piperazine moiety is a common scaffold in many pharmacologically active compounds, particularly those targeting the central nervous system.[5][6] Derivatives of piperazine have been investigated for a wide range of activities, including antipsychotic, antidepressant, and anxiolytic effects, often through interactions with neurotransmitter receptors such as serotonin and dopamine receptors.[5][6][7] The neuropharmacological potential of piperazine derivatives is an active area of research.[6]

Given that 1-(2-Tetrahydrofuroyl)piperazine serves as an intermediate in the synthesis of some centrally acting muscle relaxants and potential neuroactive agents, it is plausible that its derivatives may interact with neuronal signaling pathways.[3] However, without specific experimental data for the title compound, any discussion of its role in signaling pathways would be speculative.

Conclusion

This compound is a well-characterized small molecule with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry techniques. While the broader class of piperazine-containing compounds holds significant promise in neuropharmacology, the specific biological functions and associated signaling pathways of this compound remain an unexplored area of research. This presents an opportunity for future investigations to elucidate the potential therapeutic applications of this compound and its derivatives.

Spectral Data

References

- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]

- 2. 1-(Tetrahydro-2-furoyl)piperazine | C9H16N2O2 | CID 2734641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Core Mechanism of Action of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound that primarily serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. While the compound itself is not an active therapeutic agent, its core structure is integral to the development of drugs targeting a range of conditions, most notably those involving the adrenergic system. This technical guide provides an in-depth exploration of the mechanism of action of drugs derived from this piperazine-based precursor, with a primary focus on the well-characterized alpha-1 adrenergic receptor antagonist, Terazosin. This document will detail the molecular interactions, downstream signaling pathways, and functional outcomes associated with these derivative compounds. Furthermore, it will present quantitative pharmacological data, comprehensive experimental protocols for relevant assays, and visual representations of key biological and experimental processes.

Introduction to this compound

This compound is a piperazine derivative characterized by a tetrahydrofuroyl group attached to one of the nitrogen atoms of the piperazine ring. Its hydrobromide salt form enhances its stability and solubility, making it a versatile building block in medicinal chemistry. The principal significance of this compound lies in its role as a precursor in the synthesis of more complex molecules with therapeutic potential, including centrally acting muscle relaxants and neuroactive agents. One of the most prominent examples of a drug synthesized using this intermediate is Terazosin, a selective alpha-1 adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia (BPH) and hypertension.

Primary Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

The pharmacological activity of key drugs derived from 1-(2-Tetrahydrofuroyl)piperazine, such as Terazosin, is primarily mediated through the blockade of alpha-1 adrenergic receptors.

The Alpha-1 Adrenergic Receptor and its Subtypes

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. There are three subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D. These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, most notably the contraction of smooth muscle.

Molecular Interaction and Downstream Signaling

Terazosin and similar derivatives act as competitive antagonists at alpha-1 adrenoceptors. This means they bind to the receptor at the same site as the natural ligands but do not activate it, thereby blocking the effects of norepinephrine and epinephrine.

The binding of an agonist to the alpha-1 adrenoceptor typically initiates the following signaling cascade:

-

Gq/11 Protein Activation: The activated receptor couples to the Gq/11 family of G-proteins.

-

Phospholipase C (PLC) Activation: The Gq/11 protein, in turn, activates phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and resulting in smooth muscle contraction.

By blocking the initial step of this cascade—the binding of catecholamines to the receptor—Terazosin effectively inhibits these downstream events, leading to smooth muscle relaxation.

Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

The affinity and potency of Terazosin at alpha-1 adrenergic receptors have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Terazosin for Alpha-1 Adrenergic Receptors

| Compound | Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Terazosin | α1 | Human Prostate | [125I]-Heat | 3.6 | [1] |

| R(+)-Terazosin | α1 | Human Prostate | [125I]-Heat | 3.8 | [1] |

| S(-)-Terazosin | α1 | Human Prostate | [125I]-Heat | 2.8 | [1] |

| Terazosin | α1 | Canine Brain | [125I]-Heat | 6.7 | [1] |

| R(+)-Terazosin | α1 | Canine Brain | [125I]-Heat | 8.4 | [1] |

| S(-)-Terazosin | α1 | Canine Brain | [125I]-Heat | 5.6 | [1] |

| Terazosin | α1 | Human Prostate | [3H]-Prazosin | 2.5 (IC50 corr) | [2] |

| Terazosin | α1 | Canine Brain | [3H]-Prazosin | 2.0 (IC50 corr) | [2] |

Table 2: Functional Potency of Terazosin

| Assay | Tissue/Model | Agonist | Parameter | Value | Reference |

| Smooth Muscle Contraction | Rabbit Aorta | Phenylephrine | pA2 | ~9.0 | [3] |

| Blood Pressure Reduction | Healthy Volunteers | - | EC50 (Systolic) | 29.9 ± 4.3 µg/L | |

| Blood Pressure Reduction | Healthy Volunteers | - | EC50 (Diastolic) | 28.7 ± 4.0 µg/L |

Experimental Protocols

The characterization of the mechanism of action of alpha-1 adrenergic antagonists like Terazosin relies on well-established in vitro assays. Detailed below are representative protocols for a radioligand binding assay and a smooth muscle contraction assay.

Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Terazosin) for alpha-1 adrenergic receptors using [3H]-prazosin as the radioligand.

Materials:

-

Membrane Preparation: Cell membranes from a tissue or cell line expressing alpha-1 adrenoceptors (e.g., rat prostate, rabbit aorta, or a transfected cell line).

-

Radioligand: [3H]-prazosin.

-

Test Compound: Terazosin.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled alpha-1 antagonist (e.g., 10 µM phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Assay Setup:

-

Prepare serial dilutions of Terazosin in the assay buffer.

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of [3H]-prazosin (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [3H]-prazosin, 50 µL of 10 µM phentolamine, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of [3H]-prazosin, 50 µL of each Terazosin dilution, and 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which have been pre-soaked in wash buffer.

-

Quickly wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filters into scintillation vials.

-

Add 5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding of [3H]-prazosin as a function of the logarithm of the Terazosin concentration.

-

Determine the IC50 value (the concentration of Terazosin that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Figure 2. Radioligand Binding Assay Workflow.

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to determine the functional potency of an antagonist (e.g., Terazosin) in inhibiting agonist-induced smooth muscle contraction in an isolated tissue bath.

Materials:

-

Isolated Tissue: A strip of smooth muscle tissue (e.g., rabbit aorta or rat vas deferens).

-

Physiological Salt Solution (PSS): Krebs-Henseleit solution (composition per liter: 6.9 g NaCl, 0.35 g KCl, 0.28 g CaCl2, 0.29 g MgSO4·7H2O, 0.16 g KH2PO4, 2.1 g NaHCO3, 2.0 g glucose).

-

Agonist: Phenylephrine (an alpha-1 adrenoceptor agonist).

-

Antagonist: Terazosin.

-

Carbogen Gas: 95% O2 / 5% CO2 mixture.

-

Isolated organ bath system with force-displacement transducer and data acquisition software.

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Dissect the desired smooth muscle tissue and place it in ice-cold PSS.

-

Prepare tissue strips of appropriate size (e.g., 2-3 mm wide rings of aorta).

-

-

Mounting and Equilibration:

-

Mount the tissue strip in the organ bath containing PSS, maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

Apply an optimal basal tension (e.g., 1-2 grams for rabbit aorta) and allow the tissue to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.

-

-

Viability Test:

-

After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust and sustained contraction indicates a healthy preparation.

-

Wash the tissue with fresh PSS and allow it to return to the baseline tension.

-

-

Cumulative Concentration-Response Curve to Agonist:

-

Obtain a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the bath and recording the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue repeatedly with PSS to remove the agonist and allow it to return to baseline.

-

-

Antagonist Incubation and Second Agonist Curve:

-

Add a known concentration of Terazosin to the bath and incubate for a predetermined period (e.g., 30-60 minutes).

-

In the continued presence of Terazosin, obtain a second cumulative concentration-response curve for phenylephrine.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximal response to KCl) against the logarithm of the agonist concentration for both curves (with and without the antagonist).

-

The presence of a competitive antagonist like Terazosin will cause a rightward shift in the concentration-response curve of the agonist.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

-

A Schild plot can be constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of this plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

-

Conclusion

This compound serves as a pivotal synthetic intermediate in the development of pharmacologically active compounds. The primary mechanism of action of its key derivatives, exemplified by Terazosin, is the selective antagonism of alpha-1 adrenergic receptors. This blockade inhibits the downstream signaling cascade initiated by catecholamines, leading to smooth muscle relaxation. This mechanism is the basis for the therapeutic efficacy of these drugs in conditions such as benign prostatic hyperplasia and hypertension. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the molecular and functional pharmacology of these important therapeutic agents for researchers and drug development professionals.

References

The Versatility of the Piperazine Scaffold: A Technical Guide to its Diverse Biological Activities

For Immediate Release

The simple six-membered heterocyclic ring of piperazine, containing two opposing nitrogen atoms, has proven to be a remarkably versatile scaffold in medicinal chemistry. Its unique structural and physicochemical properties have led to the development of a vast array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, antiviral, and neuroprotective properties of piperazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The piperazine nucleus is a key component in numerous FDA-approved medications, underscoring its importance as a "privileged structure" in the design of novel therapeutic agents.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Piperazine derivatives have emerged as a prominent class of anticancer agents, with several FDA-approved drugs incorporating this key structural motif.[2][3] Their efficacy stems from the ability to interact with a multitude of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1]

Mechanisms of Action

The anticancer effects of piperazine-containing compounds are diverse and often multifaceted. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells.[4] This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Furthermore, many piperazine derivatives exhibit potent anti-proliferative activity by causing cell cycle arrest, frequently at the G2/M phase, thereby halting the division of cancerous cells.[1]

Key signaling pathways that are often dysregulated in cancer are also targeted by piperazine derivatives. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a notable target for inhibition by some of these compounds.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected piperazine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine-containing derivative 29 | HCT-116 (Colon) | 3.0 | [3] |

| Piperazine-containing derivative 29 | Colo-205 (Colon) | 1.0 | [3] |

| Compound 22 | - | 0.11 | [3] |

| Compound 23 | - | 0.35 | [3] |

| Compound 27 | HeLa (Cervical) | - | [3] |

| Compound 56 | MCF7 (Breast) | 39.0 | [3] |

| Compound 56 | A431 (Skin) | 55.9 | [3] |

| Bergenin derivative 5a | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |

| Bergenin derivative 5c | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |

| Bergenin derivative 10f | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |

| Bergenin derivative 13o | CAL-27 (Tongue) | 15.41 - 92.9 | [5] |

| Bergenin derivative 5a | SCC09 (Oral) | 17.41 - 91.9 | [5] |

| Bergenin derivative 5c | SCC09 (Oral) | 17.41 - 91.9 | [5] |

| Bergenin derivative 10f | SCC09 (Oral) | 17.41 - 91.9 | [5] |

| Bergenin derivative 13o | SCC09 (Oral) | 17.41 - 91.9 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the anticancer activity of piperazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the piperazine derivative and a vehicle control.

-

Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi, making them promising candidates in the fight against infectious diseases.[6]

Mechanisms of Action

The antimicrobial mechanisms of piperazine derivatives are varied. In some cases, the incorporation of electron-withdrawing groups like chloro, bromo, or nitro moieties on the piperazine scaffold has been shown to enhance antibacterial activity.[6] Molecular docking studies have provided insights into the binding interactions of these derivatives with essential microbial enzymes and proteins, thereby validating their mechanisms of action.[6]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Type | Bacterial Strain | Fungal Strain | MIC (µg/mL) | Reference |

| Chalcones with piperazine moiety | Staphylococcus aureus, Escherichia coli | - | ||

| Substituted piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | - | |

| 4-substituted-1-(4-substituted phenyl)-piperazine | S. aureus, S. epidermidis, P. aeruginosa, E. coli | - | ||

| Unspecified piperazine derivative | Candida albicans | 2.22 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The piperazine derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive and negative controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity: A Promising Frontier in Infectious Disease

Piperazine derivatives have also shown considerable promise as antiviral agents, with research demonstrating activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Chikungunya virus.[7][8] Several FDA-approved antiviral drugs are based on the piperazine scaffold.[7]

Mechanisms of Action

The antiviral mechanisms of piperazine derivatives are often virus-specific. For instance, some derivatives have shown the ability to inhibit viral entry into host cells. In the case of Chikungunya virus, piperazine has been shown to bind to the hydrophobic pocket of the capsid protein, suggesting a potential mechanism for inhibiting viral assembly.[8] For SARS-CoV-2, non-covalent piperazine-based inhibitors of the main protease (Mpro), a key enzyme in viral replication, have been developed.[9]

Quantitative Data on Antiviral Activity

The antiviral activity of piperazine derivatives is often quantified by their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50).

| Derivative | Virus | Assay | EC50 (µM) | IC50 (µM) | Reference |

| Piperazine derivative 31 | HIV | - | - | 0.0472 | [7] |

| Piperazine derivative 32 | HIV | - | - | 0.146 | [7] |

| Piperazine derivative 33 | HIV | - | - | 0.0314 | [7] |

| Piperazine derivative 34 | HIV | - | - | 0.0751 | [7] |

| Piperazine derivative 61 | HBV | - | 25.31 | - | [7] |

| Piperazine derivative 62 | HBV | - | < 16.4 | - | [7] |

| GC-55 | SARS-CoV-2 | Antiviral | 0.54 | - | [9] |

| GC-67 | SARS-CoV-2 | Antiviral | 0.78 | - | [9] |

| GC-78-HCl | SARS-CoV-2 | Antiviral | 0.40 | - | [9] |

| GC-78-HCl | SARS-CoV-2 | Enzyme-inhibitory | - | 0.19 | [9] |

| Flavonol derivative S15 | Tobacco Mosaic Virus (TMV) | Curative | 174.5 (µg/mL) | - | [10] |

| Flavonol derivative S19 | Tobacco Mosaic Virus (TMV) | Curative | 110.4 (µg/mL) | - | [10] |

| Flavonol derivative S4 | Tobacco Mosaic Virus (TMV) | Protective | 140.3 (µg/mL) | - | [10] |

| Flavonol derivative S19 | Tobacco Mosaic Virus (TMV) | Protective | 116.1 (µg/mL) | - | [10] |

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.

-

Virus Infection: The cells are infected with a known amount of the virus.

-

Compound Treatment: After a short incubation period to allow for viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the piperazine derivative.

-

Incubation: The plates are incubated for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control to determine the percentage of inhibition.

Neuroprotective Effects: A Glimmer of Hope for Neurological Disorders

Piperazine derivatives are being actively investigated for their potential therapeutic applications in a range of neurological disorders, including Alzheimer's disease and anxiety.[11][12] Their neuroprotective effects are often attributed to their ability to modulate neuroinflammation and oxidative stress.[13]

Mechanisms of Action

In the context of Alzheimer's disease, some piperazine derivatives have been shown to act as agonists of the transient receptor potential canonical 6 (TRPC6) channel, a pathway involved in regulating the stability of dendritic spines and memory formation.[11][14] Other derivatives have demonstrated neuroprotective effects by attenuating the neurotoxic effects of substances like aluminum chloride, in part by inhibiting acetylcholinesterase (AChE) and reducing oxidative damage.[15] The anxiolytic effects of some piperazine derivatives are linked to their activity as agonists at serotonin 5-HT1A receptors.[12]

Experimental Protocol: In Vivo Assessment of Neuroprotection (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform.

-

Acquisition Phase: Animals are trained over several days to find the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded.

-

Drug Administration: Animals are treated with the piperazine derivative or a vehicle control.

-

Probe Trial: The platform is removed, and the animal is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Conclusion

The piperazine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its structural simplicity and amenability to chemical modification allow for the fine-tuning of pharmacological properties to target a wide range of diseases. The diverse biological activities of piperazine derivatives, from combating cancer and infectious diseases to offering hope for neurodegenerative disorders, highlight the enduring importance of this heterocyclic nucleus in medicinal chemistry. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will undoubtedly lead to the development of next-generation therapies for some of the most pressing global health challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 8. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 13. researchgate.net [researchgate.net]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

Introduction

This document provides a comprehensive technical overview of the available solubility information for 1-(2-Tetrahydrofuroyl)piperazine hydrobromide (CAS Number: 63590-62-5). Due to the limited publicly available quantitative data for this specific compound, this guide focuses on summarizing the qualitative solubility characteristics and presenting standardized, industry-accepted protocols for its empirical determination. Furthermore, this guide provides the biological context of the compound as a known impurity of Terazosin and a reactant in the synthesis of leukotriene biosynthesis inhibitors.

Compound Identification:

-

Chemical Name: this compound

-

Synonyms: Piperazin-1-yl(tetrahydrofuran-2-yl)methanone hydrobromide, N-(Tetrahydro-2-furoylcarbonyl)piperazine hydrobromide[1]

-

Free Base CAS: 1-(Tetrahydro-2-furoyl)piperazine, 63074-07-7[7]

Solubility Profile

No specific quantitative solubility data (e.g., mg/mL at a given temperature) for this compound has been found in publicly available literature. However, qualitative descriptions suggest its general behavior in aqueous and organic solvents. The hydrobromide salt form is intended to improve aqueous solubility compared to its free base.[6]

The table below summarizes the available qualitative data for the hydrobromide salt and its corresponding free base. It is important to note the conflicting reports regarding the water solubility of the free base.

Table 1: Qualitative Solubility Data

| Compound Form | CAS Number | Solvent | Reported Solubility | Source(s) |

| Hydrobromide Salt | 63590-62-5 | Polar Solvents | Enhanced solubility | [6] |

| Hydrobromide Salt | 63590-62-5 | Water | Soluble | [5] |

| Free Base | 63074-07-7 | Water | Soluble | [7] |

| Free Base | 63074-07-7 | Water | Sparingly Soluble | [7] |

| Free Base | 63074-07-7 | Water | Fully Miscible | [7] |

| Free Base | 63074-07-7 | Polar Organic Solvents (Ethanol, Methanol, DMSO) | Moderate Solubility | [7] |

Recommended Experimental Protocols for Solubility Determination

Given the absence of public quantitative data, researchers will need to determine the solubility profile empirically. The following are detailed, standard methodologies appropriate for pharmaceutical compounds like this compound.

Equilibrium Solubility Determination via Shake-Flask Method (ICH/WHO Guideline)

The Shake-Flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[8][9]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of flasks or vials containing the desired test medium (e.g., purified water, pH 1.2, 4.5, and 6.8 buffers).[2][10] The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[8]

-

Equilibration: Seal the flasks and place them in a mechanical agitator or orbital shaker capable of maintaining a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[2][10]

-

Agitation: Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[9] Preliminary studies should be conducted to determine the time required to reach equilibrium, which is confirmed when consecutive measurements of the solute concentration are constant.[10]

-

Phase Separation: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully separate the saturated supernatant from the undissolved solid using centrifugation and/or filtration (e.g., with a 0.45 µm PVDF filter). Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Replication: The experiment should be performed in triplicate at each pH condition to ensure the reliability of the results.[2]

pH-Solubility Profile Determination via Potentiometric Titration

This method is highly efficient for determining the intrinsic solubility and pKa of ionizable compounds.

Objective: To measure the solubility as a function of pH by titrating a suspension of the compound.

Methodology:

-

Instrument Setup: Use a calibrated automated titrator equipped with a pH electrode.

-

Sample Preparation: Create a suspension of the compound in water or a specific ionic strength medium.

-

Titration: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH). The instrument records the pH of the solution after each addition of titrant.

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The point where the compound begins to precipitate or fully dissolves provides data to calculate the solubility at different pH values.

-

Calculation: Specialized software uses the Henderson-Hasselbalch equation and mass balance principles to calculate the intrinsic solubility (solubility of the un-ionized form) and the pKa of the compound from the titration data.[11]

Visualizations: Workflows and Biological Context

Experimental Workflow

The following diagram illustrates the logical steps of the recommended Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Biological Context: Leukotriene Biosynthesis Pathway

1-(2-Tetrahydrofuroyl)piperazine has been used as a reactant for preparing inhibitors of leukotriene biosynthesis. Leukotrienes are pro-inflammatory lipid mediators involved in various diseases, including asthma.[12] The diagram below outlines the core enzymatic steps in this pathway, which represents the therapeutic target for compounds derived from the subject molecule.

Caption: Simplified Leukotriene Biosynthesis Pathway.

References

- 1. 63590-62-5 CAS Manufactory [m.chemicalbook.com]

- 2. database.ich.org [database.ich.org]

- 3. scbt.com [scbt.com]

- 4. 1-(2-Tetrahydrofuroyl)piperazine 63590-62-5 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]

- 7. Page loading... [wap.guidechem.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. who.int [who.int]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide, a key intermediate in pharmaceutical synthesis. This document details available data on its properties, experimental protocols for its synthesis and analysis, and its role in the production of therapeutic agents.

Core Chemical and Physical Properties

This compound is a piperazine derivative recognized for its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrobromide salt form often enhances the compound's stability and solubility in polar solvents, which is advantageous for its application in medicinal chemistry.[1]

Table 1: Physical and Chemical Properties of this compound and its Free Base

| Property | This compound | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) |

| CAS Number | 63590-62-5 | 63074-07-7[2] |

| Molecular Formula | C₉H₁₇BrN₂O₂[1] | C₉H₁₆N₂O₂[2] |

| Molecular Weight | 265.15 g/mol [1] | 184.24 g/mol [2] |

| Appearance | White to off-white crystalline solid[1] | Colorless to yellow viscous liquid[3] |

| Melting Point | 103-107 °C | Not Applicable |

| Boiling Point | Not Available | 140 °C (at 1.5002 mmHg)[3] |

| Solubility | Soluble in polar solvents[1] | Fully miscible in water; Sparingly soluble in Chloroform and Methanol[3][4] |

| pKa (Predicted) | Not Available | 8.37 ± 0.10[3] |

Synthesis and Purification

The primary synthetic route to 1-(2-Tetrahydrofuroyl)piperazine involves the acylation of piperazine with a derivative of 2-tetrahydrofuroic acid.[4] A common method is the reaction of piperazine with 2-tetrahydrofuroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4] An alternative approach involves the direct coupling of 2-tetrahydrofuroic acid with piperazine using a coupling agent.[4]

Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine

A documented method for the synthesis of the free base, 1-(2-Tetrahydrofuroyl)piperazine, involves the reaction of piperazine and tetrahydro-furan-2-carboxylic acid using hexamethyldisilazane (HMDS) as a reagent. The reaction is carried out at a temperature of 110 °C for 8 hours, reportedly yielding 93% of the product.[5]

Conversion to Hydrobromide Salt and Purification

The hydrobromide salt can be prepared by treating the free base with hydrobromic acid. Purification of piperazine salts is often achieved through recrystallization.[6][7] A general procedure involves dissolving the crude salt in a suitable solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) at an elevated temperature and then allowing the solution to cool slowly to induce the formation of pure crystals.[6] The purified crystals can then be collected by filtration, washed with a cold solvent, and dried under a vacuum.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine and its derivatives. Due to the lack of a strong chromophore in the parent piperazine, derivatization is often necessary for UV detection.[8] However, for N-substituted piperazines like 1-(2-Tetrahydrofuroyl)piperazine, direct UV detection may be feasible.

HPLC-UV Method for Piperazine Derivatives

A general HPLC-UV method for piperazine derivatives can be adapted for this compound.

Table 2: Exemplary HPLC-UV Conditions for Piperazine Derivative Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 or a specialized column like Primesep 100[9] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[10][11] |

| Flow Rate | Typically 1.0 mL/min[8] |

| Column Temperature | e.g., 35°C[8] |

| Detection Wavelength | Dependent on the chromophore; may require derivatization for some piperazines[8] |

| Injection Volume | e.g., 10 µL[8] |

For compounds like piperazine that are hydrophilic and basic, specialized columns such as Primesep 100 or 200, which utilize a reversed-phase cation-exchange approach, can be effective.[9] Detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC/MS) are suitable alternatives when UV detection is not optimal.[9]

Role in Pharmaceutical Synthesis: The Case of Terazosin

1-(2-Tetrahydrofuroyl)piperazine is a crucial intermediate in the synthesis of Terazosin, an alpha-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.[12]

Experimental Workflow: Synthesis of Terazosin

The synthesis of Terazosin involves the coupling of 1-(2-Tetrahydrofuroyl)piperazine with 4-amino-2-chloro-6,7-dimethoxyquinazoline.[12][13]

A patented process describes the reaction of these two compounds in a polar organic solvent such as n-butanol, isopropanol, or ethanol, often in the presence of water.[13] The reaction mixture is typically heated to reflux for several hours.[13] After cooling, the Terazosin hydrochloride dihydrate product crystallizes and can be collected by filtration.[13]

Biological Activity and Signaling Pathways

While extensive research exists on the diverse pharmacological activities of piperazine derivatives, including anticancer, antimicrobial, and central nervous system effects, specific data on the biological activity of this compound itself is limited.[14][15][16][17] Its primary role appears to be as a precursor in the synthesis of pharmacologically active molecules.[4]

The mechanism of action of Terazosin, a key product synthesized from this intermediate, involves the selective blockade of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in its therapeutic effects on hypertension and benign prostatic hyperplasia.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification are achievable through established chemical procedures. While direct biological activity data for this specific compound is scarce, its integral role in the synthesis of important pharmaceuticals like Terazosin underscores its significance in drug development. Further research into the pharmacological profile of this and related compounds could unveil novel therapeutic applications.

References

- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]

- 2. 1-(Tetrahydro-2-furoyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. 1-(Tetrahydro-2-furoyl)piperazine | 63074-07-7 [chemicalbook.com]

- 4. 1-(Tetrahydro-2-furoyl)piperazine|CAS 63074-07-7 [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 10. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EP0708104B1 - Process and intermediate for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 13. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 16. jetir.org [jetir.org]

- 17. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Tetrahydrofuroyl)piperazine hydrobromide safety and handling

An In-depth Technical Guide on the Safety and Handling of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for this compound (CAS RN: 63590-62-5). The information is compiled from various safety data sheets and chemical information sources to ensure a high standard of safety in a laboratory or research setting.

Chemical and Physical Properties

This compound is a piperazine derivative.[1] It is typically a white to off-white crystalline solid.[1] The hydrobromide salt form generally enhances its solubility in polar solvents and improves its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 63590-62-5 | [2] |

| Molecular Formula | C₉H₁₆N₂O₂ · xHBr | [2] |

| Molecular Weight | 184.24 g/mol (free base basis) | [2] |

| Appearance | Solid | |

| Melting Point | 103-107 °C | |

| Boiling Point | 140 °C @ 2 mbar (for 1-(Tetrahydro-2-furoyl)piperazine) | [3] |

| Solubility | The hydrobromide salt enhances solubility in polar solvents. | [1] |

| Stability | Stable under recommended storage conditions. | [2] |

Hazard Identification and Classification

This chemical is considered hazardous.[2]

| Hazard Class | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 1C/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1/2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger / Warning[3]

Primary Hazards:

-

Causes skin irritation and may cause severe skin burns.[3][4]

-

Causes serious eye irritation and may cause severe eye damage.[3][4][5]

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Work should be conducted in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[6]

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2] A face shield may be necessary when working with corrosive or highly irritating substances.[7]

-

Skin Protection: Wear protective gloves and a lab coat or other protective clothing.[2] Inspect gloves for integrity before use.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[2][8] For higher concentrations, a positive-pressure supplied-air respirator may be required.[2]

Handling Procedures:

-

Handle in accordance with good industrial hygiene and safety practices.[2][8]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][8]

-

Keep away from food, drink, and animal feeding stuffs.[8]

-

Do not eat, drink, or smoke when using this product.[8]

Storage Conditions:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][8]

-

Store at room temperature.[2]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]

Toxicological Information

There is limited specific toxicological data available for this compound. One source indicates that 100% of the mixture consists of ingredient(s) of unknown acute toxicity.[2] The toxicological properties have not been fully investigated.[8]

-

Inhalation: May be harmful if inhaled and may cause respiratory irritation.[3][8]

-

Skin Contact: May be harmful in contact with skin and can cause skin irritation or burns.[3][8]

-

Ingestion: May be harmful if swallowed and can cause burns.[8] Ingestion may cause severe swelling and damage to delicate tissues with a danger of perforation.[8]

No data is available regarding carcinogenic, mutagenic, or reproductive effects.[6]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2][3] Seek immediate medical advice/attention.[2][3] |

| Skin Contact | Immediately take off all contaminated clothing.[3] Rinse the skin with plenty of water or shower for at least 15 minutes.[3] Wash contaminated clothing before reuse.[2][3] Seek immediate medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing for at least 15 minutes.[3] Seek immediate medical advice/attention.[2][3] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical advice/attention.[3] |

Spill and Disposal Procedures

Spill Response:

-

Use personal protective equipment as outlined in Section 3.

-

Avoid creating dust.[2]

-

For liquid spills, soak up with inert absorbent material.[3][8]

-

For solid spills, mechanically take up and place in appropriate containers for disposal.[2]

-

Clean the contaminated surface thoroughly.[2]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6]

Visualizations

Caption: General workflow for the safe handling of chemical substances.

Caption: A typical experimental workflow involving a chemical reagent.

References

- 1. CAS 63590-62-5: 1-(2-Tetrahydrofuroyl)piperazine hydrobrom… [cymitquimica.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(Tetrahydro-2-furoyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.ca [fishersci.ca]

1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Review of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Structurally, it features a piperazine ring acylated with a tetrahydrofuroyl group. This molecule is of significant interest to the pharmaceutical industry, primarily recognized as a precursor and a designated impurity in the manufacturing of Terazosin, an alpha-adrenergic blocker used in the treatment of benign prostatic hyperplasia and hypertension. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical synthesis, physical properties, and its role in drug development.

Chemical and Physical Properties

This compound is the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine. The free base has the chemical formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . The hydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for certain synthetic applications.

Table 1: Physicochemical Properties of 1-(2-Tetrahydrofuroyl)piperazine and its Hydrobromide Salt

| Property | 1-(2-Tetrahydrofuroyl)piperazine (Free Base) | This compound |

| CAS Number | 63074-07-7 | 63590-62-5 |

| Molecular Formula | C₉H₁₆N₂O₂ | C₉H₁₇BrN₂O₂ |

| Molecular Weight | 184.24 g/mol | 265.15 g/mol |

| Appearance | Colorless to yellow viscous liquid | Data not available |

| Melting Point | 103-107 °C (for the free base) | Data not available |

| Solubility | Data not available | Data not available |

Synthesis and Manufacturing

The synthesis of 1-(2-Tetrahydrofuroyl)piperazine is primarily achieved through the acylation of piperazine with a derivative of tetrahydrofuroic acid.

Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: Piperazine is dissolved in a suitable solvent, often a chlorinated solvent such as dichloromethane or chloroform, and cooled in an ice bath.

-

Acylating Agent Addition: A solution of 2-tetrahydrofuroyl chloride in the same solvent is added dropwise to the piperazine solution with continuous stirring. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction mixture is washed with water and brine to remove unreacted piperazine and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 1-(2-Tetrahydrofuroyl)piperazine.

The hydrobromide salt can then be prepared by treating the free base with hydrobromic acid.

Below is a DOT script for a generalized workflow for the synthesis of 1-(2-Tetrahydrofuroyl)piperazine.

Role in Pharmaceutical Manufacturing

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Terazosin. Terazosin is an α1-adrenergic receptor antagonist, and its synthesis involves the coupling of the 1-(2-Tetrahydrofuroyl)piperazine moiety with a quinazoline derivative.

Furthermore, 1-(2-Tetrahydrofuroyl)piperazine is officially recognized as "Terazosin impurity N" by the European Pharmacopoeia (EP). As such, its presence in the final drug product must be monitored and controlled within strict limits to ensure the safety and efficacy of Terazosin. This necessitates the availability of well-characterized reference standards of this compound for analytical testing.

The logical relationship of 1-(2-Tetrahydrofuroyl)piperazine to Terazosin is depicted in the following diagram.

Pharmacological and Toxicological Profile

There is a notable lack of publicly available preclinical and pharmacological data for this compound itself. The vast majority of research focuses on the parent drug, Terazosin, or other more complex piperazine derivatives with therapeutic potential. As an intermediate and impurity, its biological activity is not its primary area of study.

The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities, often targeting the central nervous system. However, it is not possible to extrapolate these activities to 1-(2-Tetrahydrofuroyl)piperazine without specific experimental data.

Toxicological studies are likely to have been conducted as part of the regulatory submission for Terazosin to assess the safety of this impurity. However, these studies are often proprietary and not publicly disclosed.

Analytical Characterization

The identification and quantification of 1-(2-Tetrahydrofuroyl)piperazine as "Terazosin impurity N" are critical for the quality control of Terazosin drug products. Various analytical techniques are employed for this purpose.

Experimental Protocol: HPLC Analysis of Terazosin and its Impurities

A typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Terazosin and its impurities would involve the following:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Terazosin and the impurity show significant absorbance.

-

Quantification: The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of 1-(2-Tetrahydrofuroyl)piperazine.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of the widely used pharmaceutical, Terazosin. Its role as a designated impurity also underscores the need for robust analytical methods for its detection and quantification to ensure the quality and safety of the final drug product. While there is a lack of extensive public data on its specific pharmacological and toxicological properties, its synthetic pathways and analytical characterization are well-established within the context of pharmaceutical development and manufacturing. Future research could explore the potential biological activities of this and similar simple acylpiperazine derivatives, which may uncover novel therapeutic applications.

An In-depth Technical Guide to the Discovery and History of Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its typical basicity, high aqueous solubility, and ability to adopt a stable chair conformation, have made it a cornerstone in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of piperazine-containing compounds. We will trace the journey of this remarkable moiety from its early, serendipitous discovery as an anthelmintic agent to its calculated incorporation into modern therapeutics, including antihistamines, antipsychotics, and targeted anticancer therapies. This guide will adhere to a rigorous scientific standard by presenting quantitative data in structured tables, detailing seminal experimental protocols, and illustrating key signaling pathways and experimental workflows using Graphviz diagrams.

Early History and the Dawn of an Anthelmintic Revolution